Cas no 121268-17-5 (Alendronate sodium hydrate)

アレンドロン酸ナトリウム水和物(Alendronate sodium hydrate)は、ビスホスホネート系骨吸収抑制剤の一種であり、骨粗鬆症の治療に広く用いられています。化学的には、アレンドロン酸のナトリウム塩として水和物の形態で安定化されており、高い生体利用性と選択的な骨組織への作用が特徴です。主に破骨細胞の活性を抑制することで骨密度の低下を防ぎ、骨折リスクを低減する効果が臨床的に確認されています。製剤設計においては、水和物形態による溶解性の最適化が図られており、経口投与時の吸収率向上に寄与しています。また、他のビスホスホネート系薬剤と比較して、消化管刺激性が比較的少ない点も利点として挙げられます。

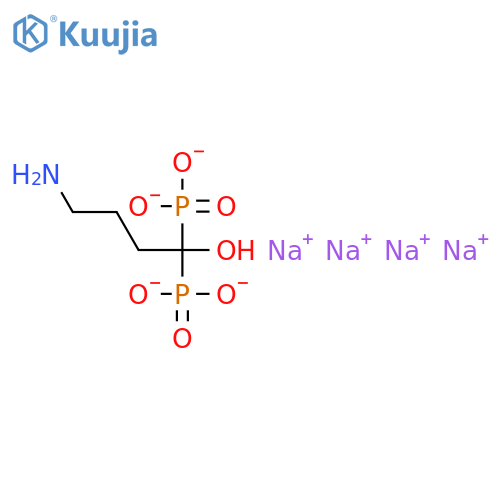

Alendronate sodium hydrate structure

商品名:Alendronate sodium hydrate

CAS番号:121268-17-5

MF:C4H18NNaO10P2

メガワット:325.123714923859

MDL:MFCD01748233

CID:63551

PubChem ID:24724391

Alendronate sodium hydrate 化学的及び物理的性質

名前と識別子

-

- ALENDRONATE SODIUM

- Mandeloel

- fosamax

- monosodium alendronate

- alendronic acid monosodium salt

- fosalan

- alendros

- bifosa

- neobon

- osteovan

- Alendronate Sodium Trihydrate

- 4-AMINO-1-HYDROXY-1-PHOSPHONOBUTYL PHOSPHONIC ACID,MONOSODIUM

- Alendronate (sodium hydrate)

- Alendronate monosodium trihydrate

- Alendronic Acid Monosodium Salt Trihydrate

- (4-Amino-1-hydroxy-1-phosphonobutyl)phosphonic Acid Monosodium Salt Trihydrate

- 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid,monosodium MK-217

- 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid,monosodium,Alendronate sodium trihydrate

- 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid monosodium salt

- Alendronate

- Alendronate monosod

- G-704650 Adronat

- MK 217

- Monosodium (4-Amino-1-hydroxy-1-phosphonobutyl)phosphonate Trihydrate

- EPM-304H

- MK-217

- ADRONAT

- Fosamsx

- G-704650

- 4-amino-1-hydroxy-1-phosphonobutyl phosphonic acid, monosodium

- Alendronate sodium hydrate

- Elandor

- Dronal

- Alendronate, Sodium Salt

- Sodium alendronate hydrate

- Alendronate sodium [USAN]

- 2UY4M2U3RA

- Monosodium (4-amino-1-hydroxybutylidene)bisphosphonate trihydrate

- SODIUM ALENDRONATE TRIHYDRATE

- Sodium alendronate

- AK117569

- Aminohydroxybutylidene biphosphonate monosodium salt trihydrate

- Sodium trihydro

- NCGC00263967-02

- (4-amino-1-hydroxybutylidene) bisphosphonic acid monosodium salt trihydrate.

- UNII-4988K7X26P

- DS-2820

- 4-Amino-1-hydroxy-1-phosphonobutyl phosphonic acid monosodium trihydrate

- Arendal

- Alendronate sodium [USAN:USP]

- Alendronate (as sodium)

- Alend

- Alendronate sodium (USP)

- BCP22746

- ALENDRONIC ACID (AS ALENDRONATE SODIUM)

- ALENDRONATE SODIUM HYDRATE [JAN]

- Alendronate (Fosamax)

- ALENDRONATE SODIUM COMPONENT OF FOSAMAX PLUS D

- Alendronate sodium tablet

- 129318-43-0 (anhyd.)

- ALENDRONATE SODIUM TRIHYDRATE [EMA EPAR]

- ALENDRONIC ACID MONOSODIUM SALT TRIHYDRATE [MI]

- NSC 722597

- AB09896

- Indrol

- ALENDRONATE SODIUM (USP MONOGRAPH)

- ALENDRONATE SODIUM (USP-RS)

- NCGC00096054-03

- DTXSID70904501

- A804705

- UNII-2UY4M2U3RA

- ALENDRONATE SODIUM [USP-RS]

- Q27105722

- Alendronate sodium trihydrate, >=97% (NMR), powder

- CHEBI:2566

- AKOS016010492

- Q-200606

- AC-8070

- Sodium alendronate for system suitability

- FT-0601586

- Fosamax (TN)

- ALENDRONATE SODIUM [ORANGE BOOK]

- ALENDRONATE SODIUM [USP MONOGRAPH]

- Sodium alendronate trihydrate, European Pharmacopoeia (EP) Reference Standard

- MFCD01748233

- DCSBSVSZJRSITC-UHFFFAOYSA-M

- sodium hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate trihydrate

- Alendronatemonosodiumtrihydrate

- AKOS015960820

- FOSAMAX PLUS D COMPONENT ALENDRONATE SODIUM

- sodium trihydrogen 4-amino-1-hydroxybutylidenediphosphonate trihydrate

- ALENDRONATE MONOSODIUM SALT TRIHYDRATE

- sodium trihydrate hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate

- NSC-722597

- BA164144

- NSC-758931

- SODIUM ALENDRONATE TRIHYDRATE (EP MONOGRAPH)

- Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt, trihydrate

- sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate

- DTXCID501333649

- DTXSID7047801

- Alendronate Sodium, Pharmaceutical Secondary Standard; Certified Reference Material

- PHOSPHONIC ACID, P,P'-(4-AMINO-1-HYDROXYBUTYLIDENE)BIS-, SODIUM SALT (1:1)

- ALENDRONATE SODIUM [WHO-DD]

- 121268-17-5

- Alendronate sodium, United States Pharmacopeia (USP) Reference Standard

- Binosto (TN)

- SODIUM ALENDRONATE TRIHYDRATE [EP MONOGRAPH]

- CAS-121268-17-5

- Adrovance

- CHEMBL2367465

- Vantavo

- G-704,650

- C90614

- Tox21_111553_1

- NSC 758931

- NS00078740

- D00939

- DTXCID5027778

- Sodium trihydrogen (4-amino-1-hydroxybutylidene)diphosphonate, trihydrate

- SY070842

- ALENDRONATE SODIUM SALT TRIHYDRATE

- SODIUM ALENDRONATE ANHYDROUS

- Sodium;(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid

- Tox21_111553

- Alendronate sodium hydrate (JP17)

- Phosphonic acid, (4-amino-1-hydroxybutylidene)bis-, monosodium salt

- (4-Amino-1-hydroxybutylidene)bisphosphonic acid monosodium salt

-

- MDL: MFCD01748233

- インチ: 1S/C4H13NO7P2.Na.3H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;3*1H2/q;+1;;;/p-1

- InChIKey: DCSBSVSZJRSITC-UHFFFAOYSA-M

- ほほえんだ: P(C(C([H])([H])C([H])([H])C([H])([H])N([H])[H])(O[H])P(=O)(O[H])O[H])(=O)(O[H])[O-].[Na+].O([H])[H].O([H])[H].O([H])[H]

計算された属性

- せいみつぶんしりょう: 325.03000

- どういたいしつりょう: 325.03

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 11

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 293

- 共有結合ユニット数: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 167

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.8570

- ゆうかいてん: 245 ºC

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: water, double-distilled: 10 mg/mL

- すいようせい: Soluble in water at 10mg/ml

- あんていせい: Store in freezer

- PSA: 211.45000

- LogP: -0.32760

- じょうきあつ: No data available

- マーカー: 229

Alendronate sodium hydrate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P301+P312+P330

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S36

- RTECS番号:SZ6523500

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R22; R36/37/38

Alendronate sodium hydrate 税関データ

- 税関コード:29310095

Alendronate sodium hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1607609567-1g |

Alendronate sodium hydrate |

121268-17-5 | 97% | 1g |

¥ 31.1 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070077-1g |

Alendronate (sodium hydrate) |

121268-17-5 | 98% | 1g |

¥42.00 | 2024-08-09 | |

| Ambeed | A136794-10g |

Sodium hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate trihydrate |

121268-17-5 | 98% | 10g |

$10.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24511-100mg |

Alendronate (sodium hydrate) |

121268-17-5 | ,UV≥98% | 100mg |

¥338.0 | 2023-09-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24510-1g |

Alendronate (sodium hydrate) |

121268-17-5 | 97% | 1g |

¥38.0 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009586-1g |

Alendronate sodium hydrate |

121268-17-5 | 97% | 1g |

¥25 | 2023-09-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009586-25g |

Alendronate sodium hydrate |

121268-17-5 | 97% | 25g |

¥94 | 2023-09-10 | |

| FUJIFILM | 012-22661-100mg |

Alendronate Sodium Salt Trihydrate |

121268-17-5 | 100mg |

JPY 13600 | 2023-09-15 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801267-5g |

Alendronate sodium trihydrate |

121268-17-5 | 97% | 5g |

¥73.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2456-5g |

Alendronate sodium hydrate |

121268-17-5 | 97.0%(T) | 5g |

¥710.0 | 2022-05-30 |

Alendronate sodium hydrate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:121268-17-5)阿仑膦酸钠

注文番号:LE1762663

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:36

価格 ($):discuss personally

Alendronate sodium hydrate 関連文献

-

Gabriel Qui?ones Vélez,Lesly Carmona-Sarabia,Waldemar A. Rodríguez-Silva,Alondra A. Rivera Raíces,Lorraine Feliciano Cruz,Tony Hu,Esther Peterson,Vilmalí López-Mejías J. Mater. Chem. B 2020 8 2155

-

Elsa Alvarez,Alfonso Garcia Marquez,Thomas Devic,Nathalie Steunou,Christian Serre,Christian Bonhomme,Christel Gervais,Isabel Izquierdo-Barba,Maria Vallet-Regi,Danielle Laurencin,Francesco Mauri,Patricia Horcajada CrystEngComm 2013 15 9899

-

Maryline Chee Kimling,Rachel A. Caruso J. Mater. Chem. 2012 22 4073

-

Jing Sun,Rui Wang,Meng Xia,Shuyun Zhu,Xian-En Zhao New J. Chem. 2020 44 12962

-

Hunter Newman,Jiaul Hoque,Yu-Ru V. Shih,Gabrielle Marushack,Unghyeon Ko,Gavin Gonzales,Shyni Varghese Biomater. Sci. 2022 10 5340

121268-17-5 (Alendronate sodium hydrate) 関連製品

- 129318-43-0(sodium hydrogen (4-amino-1-hydroxy-1-phosphonobutyl)phosphonate)

- 60-32-2(6-Aminocaproic acid)

- 15307-79-6(Diclofenac sodium)

- 7414-83-7(Etidronic acid disodium)

- 79778-41-9(Neridronate)

- 59-30-3(Folic acid)

- 63585-09-1(Foscarnet sodium)

- 66376-36-1(Alendronic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:121268-17-5)Alendronate(sodiumhydrate)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:121268-17-5)Alendronate sodium hydrate

清らかである:99%/99%

はかる:500g/1kg

価格 ($):220.0/374.0